molecular formula C26H23F2N3O4 B1675694 LY-411575 CAS No. 209984-57-6

LY-411575

Cat. No.: B1675694
CAS No.: 209984-57-6
M. Wt: 479.5 g/mol
InChI Key: ULSSJYNJIZWPSB-CVRXJBIPSA-N
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Mechanism of Action

Target of Action

LY-411575, also known as LY411575 or LY 411575, is a potent, cell-permeable, and selective small molecule inhibitor of γ-secretase . The primary target of this compound is γ-secretase, an enzyme that plays a crucial role in the Notch signaling pathway .

Mode of Action

This compound interacts with γ-secretase, inhibiting its activity and thereby preventing the processing and activation of Notch . This inhibition of Notch signaling is achieved at an IC50 value of 0.39 nM . Additionally, this compound can inhibit the production of Aβ40 protein, with IC50 values of 0.078 nM and 0.082 nM in membrane-based and cell-based γ-secretase assays, respectively .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Notch signaling pathway . By inhibiting γ-secretase, this compound prevents the cleavage of Notch, thereby blocking the activation of the Notch signaling pathway . This results in downstream effects such as the induction of goblet cell differentiation in the intestine and the promotion of neural differentiation in mouse embryonic stem cells .

Pharmacokinetics

It is noted that this compound is cell-permeable , suggesting that it can readily cross cell membranes, which may influence its bioavailability.

Result of Action

The inhibition of γ-secretase by this compound leads to a reduction in Aβ/42 after acute or chronic treatment, and blocks Notch activation . Studies have shown that treatment with this compound arrests KrasG12V-driven NSCLCs in association with inhibition of HES1 expression and ERK phosphorylation . In addition, this compound has been shown to induce apoptosis .

Action Environment

It is worth noting that the effects of this compound can vary depending on the specific cellular and physiological context, such as the type of cells and the presence of other signaling molecules .

Biochemical Analysis

Biochemical Properties

LY-411575 is a potent inhibitor of γ-secretase, an intramembrane-cleaving aspartyl protease that cleaves type-I membrane proteins, including the amyloid precursor protein (APP) and Notch receptors . By inhibiting γ-secretase, this compound reduces the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease . Additionally, this compound blocks Notch activation, which is essential for cell fate decisions, including cell proliferation, differentiation, and apoptosis . The compound interacts with the active site of γ-secretase, preventing the cleavage of its substrates and thereby modulating various cellular processes.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In neuronal cells, this compound reduces the production of amyloid-β peptides, thereby potentially mitigating the neurotoxic effects associated with Alzheimer’s disease . In immune cells, this compound alters lymphocyte development and impairs intrathymic differentiation at the CD4-CD8-CD44+CD25+ precursor stage . In the intestine, this compound promotes goblet cell differentiation and drastically alters tissue morphology . The compound also induces apoptosis in Kaposi’s sarcoma cells and promotes neural differentiation in mouse embryonic stem cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of γ-secretase activity. γ-Secretase is a multi-subunit protease complex that includes presenilin, nicastrin, APH-1, and PEN-2 . This compound binds to the active site of presenilin, the catalytic subunit of γ-secretase, and inhibits its proteolytic activity . This inhibition prevents the cleavage of APP and Notch receptors, leading to reduced production of amyloid-β peptides and inhibition of Notch signaling . The compound’s ability to block Notch activation results in altered cell fate decisions and induction of apoptosis in certain cell types .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Chronic treatment with this compound inhibits β-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation . The compound’s stability and degradation over time have been studied, showing that it remains effective in reducing amyloid-β levels and blocking Notch activation over extended periods . Long-term effects of this compound include changes in thymic cellularity and intestinal morphology .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, doses of this compound that inhibit amyloid-β production have marked effects on lymphocyte development and intestinal morphology . Higher doses of this compound induce intestinal goblet cell hyperplasia and thymus atrophy by inhibiting Notch signaling . The compound also decreases cortical amyloid-β levels in transgenic mice with an effective dose (ED50) of approximately 0.6 mg/kg . High doses of this compound can lead to toxic or adverse effects, including altered lymphocyte development and impaired intrathymic differentiation .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with γ-secretase . The compound inhibits the cleavage of APP and Notch receptors, thereby modulating the production of amyloid-β peptides and Notch signaling . This compound also affects the metabolic flux of these pathways, leading to changes in metabolite levels and cellular responses . The inhibition of γ-secretase by this compound has been shown to reduce amyloid-β levels in the brain and plasma of treated animals.

Chemical Reactions Analysis

LY411575 undergoes various chemical reactions, primarily involving its role as a gamma-secretase inhibitor. It blocks Notch activation in vitro at 500 micromolar concentrations . The compound is known to induce apoptosis in primary and immortalized Kaposi’s sarcoma cells . The major products formed from these reactions are typically related to the inhibition of Notch signaling and the subsequent cellular responses.

Comparison with Similar Compounds

LY411575 is unique in its high potency as a gamma-secretase inhibitor. Similar compounds include:

    DAPT: Another gamma-secretase inhibitor, but with different potency and specificity.

    Compound E: A gamma-secretase inhibitor with distinct chemical properties and applications.

    Semagacestat: A gamma-secretase inhibitor that has been studied for its potential in treating Alzheimer’s disease.

LY411575 stands out due to its specific applications in promoting differentiation in various cell types and its potent inhibition of Notch signaling .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSSJYNJIZWPSB-CVRXJBIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@H](C4=CC(=CC(=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439850
Record name LY-411575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209984-57-6
Record name (αS)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-α-hydroxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209984-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 411575
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209984576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-411575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is LY411575, and what is its primary mechanism of action?

A: LY411575 (also known as LY-411575) is a potent, small-molecule inhibitor of γ-secretase, an enzyme complex involved in the cleavage of various transmembrane proteins, including amyloid precursor protein (APP) and Notch. [, , ] LY411575 exerts its effect by directly binding to the γ-secretase complex and inhibiting its proteolytic activity. []

Q2: How does LY411575 affect the amyloidogenic pathway?

A: LY411575 effectively inhibits the final cleavage step of APP by γ-secretase, preventing the generation of amyloid-β (Aβ) peptides, specifically Aβ40 and Aβ42, which are implicated in the pathogenesis of Alzheimer's disease (AD). [, , ]

Q3: What are the downstream effects of LY411575 on Notch signaling?

A: By inhibiting γ-secretase, LY411575 prevents the release of the Notch intracellular domain (NICD), a crucial step in the activation of the Notch signaling pathway. [, , , ] This inhibition subsequently downregulates the expression of Notch target genes, such as Hes-1 and Hey-1, affecting cellular processes like cell proliferation, differentiation, and apoptosis. [, , ]

Q4: Does LY411575 affect Aβ turnover and deposition in the brain?

A: Research indicates that LY411575 can reduce the production of soluble Aβ in the brain and cerebrospinal fluid (CSF), leading to a decrease in amyloid plaque formation in mouse models of AD. [, , , ] The extent of plaque reduction appears to be inversely related to the initial amyloid load in different brain regions. []

Q5: How does LY411575 impact the processing of the hepatitis C virus (HCV) core protein?

A: Studies suggest that LY411575 can inhibit signal peptide peptidase (SPP), another enzyme targeted by LY411575 that is involved in HCV core protein maturation. [, ] This inhibition leads to the degradation of the HCV core protein and suppression of infectious viral particle production. [, ]

Q6: What is the molecular formula and weight of LY411575?

A: The molecular formula of LY411575 is C28H25F2N3O4, and its molecular weight is 505.5 g/mol. [, ]

Q7: Is there spectroscopic data available for LY411575?

A: Yes, spectroscopic data including 1H-NMR and LC-MS have been used to confirm the structure of LY411575 and its intermediates during synthesis. [, ]

Q8: Is there information available on the material compatibility of LY411575?

A8: Specific information regarding the material compatibility of LY411575 is limited in the provided research.

Q9: What is known about the stability of LY411575 under various conditions?

A: While detailed stability studies are not extensively covered, research suggests that LY411575 exhibits suitable stability for in vitro and in vivo experiments. [, , ] Further investigation is needed to determine its stability profile under diverse environmental conditions.

Q10: Does LY411575 possess any catalytic properties?

A: No, LY411575 functions as an enzyme inhibitor and does not exhibit catalytic properties. [, , ]

Q11: Have computational methods been employed in LY411575 research?

A11: Specific details regarding computational chemistry and modeling studies on LY411575 are limited in the provided research.

Q12: How do structural modifications of LY411575 affect its activity and potency?

A: Research has explored modifications of the LY411575 structure, aiming to improve its pharmacological properties. [] For instance, replacing a metabolically labile site led to the development of analog (R/S),(S)-13 with enhanced in vivo activity after oral administration. [] Another study explored modifications resulting in a carbamate analog with comparable potency and improved molecular properties. []

Q13: Are there structural features critical for the selective inhibition of γ-secretase by LY411575?

A: While specific structure-activity relationships regarding LY411575's selectivity are not extensively detailed, research suggests that modifications targeting metabolically labile positions can enhance its in vivo efficacy without compromising its inhibitory activity on γ-secretase. []

Q14: What formulation strategies have been explored to improve LY411575's bioavailability?

A: Research highlights that structural modifications, such as replacing a metabolically labile position, have led to LY411575 analogs with improved oral bioavailability. [] This suggests that strategic chemical modifications are a viable approach to enhancing its pharmacokinetic profile.

Q15: Is there information available regarding LY411575's compliance with SHE regulations?

A15: The provided research focuses on the scientific and pharmacological aspects of LY411575, and information concerning its compliance with SHE regulations is not discussed.

Q16: What is the pharmacokinetic profile of LY411575?

A: Studies in mice indicate that LY411575 can effectively reduce Aβ levels in the brain, CSF, and plasma, with distinct time courses of reduction and recovery observed in each compartment. [, , ] These findings suggest different dynamics of Aβ turnover in these tissues.

Q17: What in vitro models have been used to study LY411575's activity?

A: LY411575's inhibitory effects have been investigated in various in vitro models, including cell lines overexpressing human APP, primary neuronal cultures, and taste organoids. [, , ] These models have been instrumental in elucidating its impact on Aβ production, Notch signaling, and cellular responses.

Q18: Which animal models have been employed to investigate the effects of LY411575?

A: Numerous studies have employed mouse models, including transgenic models of AD (e.g., Tg2576) and HCV core transgenic mice, to evaluate the in vivo efficacy of LY411575. [, , , , ] These models have provided insights into its effects on Aβ deposition, HCV core protein expression, and associated pathological features.

Q19: Has LY411575 been evaluated in clinical trials?

A19: While LY411575 has shown promise in preclinical studies, it has not progressed to clinical trials for the treatment of AD or other conditions.

Q20: Are there known resistance mechanisms to LY411575?

A: Research suggests that certain aggressive mutations in presenilin-1 (PS1), a component of the γ-secretase complex, can confer insensitivity to LY411575 and other Aβ42-lowering NSAIDs. [] This finding highlights the potential influence of genetic background on drug response.

Q21: What is the safety profile of LY411575?

A: While LY411575 has demonstrated efficacy in preclinical models, potential toxicity concerns, particularly with long-term use, have been raised. [, ] Further research is necessary to comprehensively assess its safety profile.

Q22: Have specific drug delivery strategies been explored for LY411575?

A22: Information regarding targeted drug delivery approaches for LY411575 is limited in the provided research.

Q23: What analytical methods have been used to quantify LY411575 and its effects?

A: Various analytical techniques, including immunoassays (ELISA), Western blotting, immunohistochemistry, and gene expression analysis (RT-qPCR), have been employed to measure LY411575's effects on Aβ levels, target protein expression, and cellular responses. [, , , , ]

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